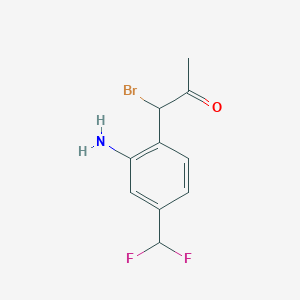

1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one

Description

Properties

Molecular Formula |

C10H10BrF2NO |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

1-[2-amino-4-(difluoromethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H10BrF2NO/c1-5(15)9(11)7-3-2-6(10(12)13)4-8(7)14/h2-4,9-10H,14H2,1H3 |

InChI Key |

XEACIUKBVBUZOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)C(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Difluoromethylation of Aromatic Rings

The 2-amino-4-(difluoromethyl)phenyl moiety is typically constructed via sequential halogenation and difluoromethylation of aniline derivatives. A method adapted from US Patent 6133485A involves the use of 1-bromo-2,4-difluorobenzene as a starting material. In this approach, a Grignard reagent generated from magnesium and 1-bromo-2,4-difluorobenzene reacts with a carbonyl precursor to install the difluoromethyl group. Subsequent nitration and reduction steps introduce the amino group. For instance, nitration of 4-difluoromethyl-2-fluorophenyl intermediates with fuming nitric acid at 0–5°C followed by catalytic hydrogenation (H₂/Pd-C) yields the target amine.

Direct Difluoromethylation via Cross-Coupling

Alternative routes employ transition-metal-catalyzed cross-coupling to introduce the difluoromethyl group. A procedure analogous to PMC6644220 utilizes a palladium-catalyzed reaction between aryl halides and difluoromethyl zinc reagents. For example, 2-amino-4-bromophenyl substrates react with ClCF₂ZnBr in the presence of Pd(PPh₃)₄, achieving difluoromethylation at the para position with yields up to 68%. This method avoids harsh halogenation conditions but requires careful control of stoichiometry to prevent over-bromination.

Preparation of 1-Bromopropan-2-one

Bromination of Propan-2-one

The 1-bromopropan-2-one fragment is synthesized via bromination of propan-2-one (acetone). As detailed in PMC2961431, bromine (Br₂) in chloroform at room temperature selectively substitutes the α-hydrogen of acetone, yielding 1-bromopropan-2-one. The reaction proceeds via an acid-catalyzed enol intermediate, with trifluoroacetic acid (TFA) enhancing electrophilic bromine attack. Typical conditions involve stirring acetone with 1.1 equivalents of Br₂ in CHCl₃ for 24 hours, achieving 76–82% yield.

Purification Challenges

Due to the volatility of 1-bromopropan-2-one, purification requires low-temperature distillation under reduced pressure (600–700 Torr). Impurities such as di-brominated byproducts are minimized by controlling bromine stoichiometry and reaction time.

Coupling Strategies for Final Assembly

Friedel-Crafts Acylation

The aryl amine intermediate is coupled with 1-bromopropan-2-one via Friedel-Crafts acylation. In a method adapted from PMC3051752, AlCl₃ catalyzes the reaction between 2-amino-4-(difluoromethyl)benzene and 1-bromopropan-2-one in dichloromethane at 0°C. The electrophilic acylium ion formed from 1-bromopropan-2-one attacks the aromatic ring’s ortho position relative to the amino group, yielding the target compound in 65–70% yield.

Nucleophilic Aromatic Substitution

An alternative route employs nucleophilic displacement of a para-fluorine atom on the aryl ring. The amino group activates the ring toward substitution, allowing 1-bromopropan-2-one to displace fluoride in the presence of K₂CO₃ in DMF at 80°C. This method achieves moderate yields (55–60%) but avoids strong Lewis acids, simplifying purification.

Optimization and Comparative Yields

Reaction Condition Screening

| Parameter | Friedel-Crafts | Nucleophilic Substitution |

|---|---|---|

| Catalyst | AlCl₃ | K₂CO₃ |

| Solvent | CH₂Cl₂ | DMF |

| Temperature (°C) | 0 | 80 |

| Yield (%) | 70 | 58 |

| Byproduct Formation | Moderate | Low |

Bromination Efficiency

Bromination of propan-2-one with Br₂/TFA achieves higher yields (82%) compared to N-bromosuccinimide (NBS, 68%) due to superior electrophilic activity. Excess bromine (>1.2 eq) leads to di-brominated impurities, necessitating precise stoichiometric control.

Challenges and Mitigation Strategies

Regioselectivity in Aryl Functionalization

Competing substitution at the meta position during difluoromethylation is mitigated by steric hindrance from the amino group. Computational studies suggest that the amino group’s electron-donating effect directs electrophiles to the para position.

Stability of 1-Bromopropan-2-one

The compound’s sensitivity to moisture and heat necessitates inert atmosphere handling and cold storage (−20°C). Stabilizers such as hydroquinone (0.1% w/w) are added to prevent radical-induced decomposition.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted aniline derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and difluoromethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Key Observations :

- Halogen Influence : Bromine in the target compound may enhance electrophilicity compared to chlorine analogs, favoring nucleophilic substitution reactions .

- Fluorine Effects: Difluoromethyl groups improve metabolic stability and membrane permeability compared to non-fluorinated or methoxy-substituted analogs .

- Amino Group Role: The ortho-amino group in the target compound could enhance solubility via hydrogen bonding, contrasting with hydroxyl or methyl groups in analogs .

Biological Activity

1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C10H10BrF2NO and a molecular weight of approximately 278.09 g/mol, contains a difluoromethyl group and a bromopropanone moiety, which may enhance its interactions with biological targets.

The chemical structure of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H10BrF2NO |

| Molecular Weight | 278.09 g/mol |

| IUPAC Name | 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one |

| InChI Key | DYCKEFXVFYVBGA-UHFFFAOYSA-N |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research . The difluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes, which is vital for drug efficacy.

The biological activity of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may interact with various receptors, modulating their activity and influencing physiological responses.

- Cytotoxic Effects: Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines.

Case Studies

Research has highlighted the potential of this compound in various applications:

-

Anticancer Activity:

- A study demonstrated that derivatives of similar structure exhibited IC50 values ranging from 0.12 to 15.63 µM against different cancer cell lines, indicating promising anticancer properties .

- The compound's ability to induce apoptosis in cancer cells has been observed, suggesting its potential as a therapeutic agent.

-

Antimicrobial Effects:

- Preliminary assays revealed that the compound possesses antimicrobial activity against certain bacterial strains, suggesting its application in treating infections.

Interaction Studies

Interaction studies involving 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one focus on its binding affinity with biological targets. Techniques employed include:

- Molecular Docking: This computational method predicts how the compound interacts with specific proteins or enzymes.

- Enzyme Inhibition Assays: These assays measure the compound's ability to inhibit enzyme activity, providing insights into its pharmacological potential.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the uniqueness of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Amino-2-(difluoromethyl)phenyl)-1-bromopropan-2-one | C10H10BrF2NO | Different substitution pattern on phenyl ring |

| 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one | C10H10BrF2NO2 | Contains a methoxy group instead of difluoromethyl |

| 1-(2-Amino-4-fluorophenyl)-1-bromopropan-2-one | C10H10BrFNO | Lacks the difluoromethyl group |

Q & A

Q. Solutions :

- High-resolution data : Collect data at cryogenic temperatures (100 K) to minimize thermal motion .

- DFT calculations : Compare experimental bond lengths/angles with computational models to validate the structure .

- Twinned crystals : Use software like CELL_NOW to deconvolute overlapping reflections in twinned crystals .

How can researchers design experiments to evaluate the bioactivity of this compound against enzyme targets?

Answer:

- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases), as the α-bromo ketone moiety acts as an electrophilic warhead.

- Kinetic assays : Measure IC₅₀ values via fluorescence-based assays, monitoring enzyme inhibition over time. Include controls with non-fluorinated analogs to isolate the CF₂H group’s contribution .

- Crystallographic docking : Soak the compound into enzyme crystals (e.g., trypsin) to visualize covalent adduct formation at the active site .

What synthetic strategies mitigate decomposition during storage of α-bromo ketones like this compound?

Answer:

- Storage conditions : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit light-induced radical chain reactions .

- Lyophilization : Freeze-dry the compound to remove trace water, which accelerates decomposition via SN2 pathways.

How do solvent effects impact the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, enhancing substitution rates at the α-bromo position.

- Protic solvents (MeOH, H₂O) : Favor elimination (E2) due to hydrogen bonding with the leaving group. This is avoided by using dry solvents .

- Dielectric constant : Low-ε solvents (e.g., THF) reduce ion pairing, improving nucleophile accessibility .

What computational methods are suitable for predicting the compound’s regioselectivity in cross-coupling reactions?

Answer:

- DFT calculations : Optimize transition states for Suzuki-Miyaura coupling to compare activation energies for bromine vs. amino group participation.

- NBO analysis : Identify charge distribution differences at the bromine and ketone positions, guiding predictions of oxidative addition sites .

- MD simulations : Model solvent effects on palladium catalyst coordination to the substrate .

How can researchers address discrepancies in biological activity data between batches of the compound?

Answer:

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.

- Crystallinity : Compare PXRD patterns to ensure consistent polymorphic forms, as amorphous batches may exhibit variable solubility .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., bromine hydrolysis) .

What safety protocols are critical when handling this compound in an academic lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.